REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([CH2:10][C:11]([O:13]C)=O)[CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2].[NH4+:15].[OH-]>>[N+:1]([C:4]1[CH:5]=[C:6]([CH2:10][C:11]([NH2:15])=[O:13])[CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2] |f:1.2|
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Name
|
|
Quantity
|
9.6 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1)CC(=O)OC
|
Name
|
|
Quantity
|
24 mL
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Type
|
reactant
|
Smiles
|
[NH4+].[OH-]
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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The suspension was stirred briskly at RT until complete,
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
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Details
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then chilled thoroughly in an ice bath
|
Type
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FILTRATION
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Details
|
The solids were collected by filtration
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Type
|
WASH
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Details
|
rinsed sparingly with ice H2O
|
Type
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CUSTOM
|
Details
|
dried
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Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1)CC(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.47 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 84.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |